

Application Notes and Protocols: Synthesis of a Specific PROTAC Using VH032-C4-NH2

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Compound of Interest		
Compound Name:	(S,R,S)-Ahpc-C4-NH2	
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Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[1]

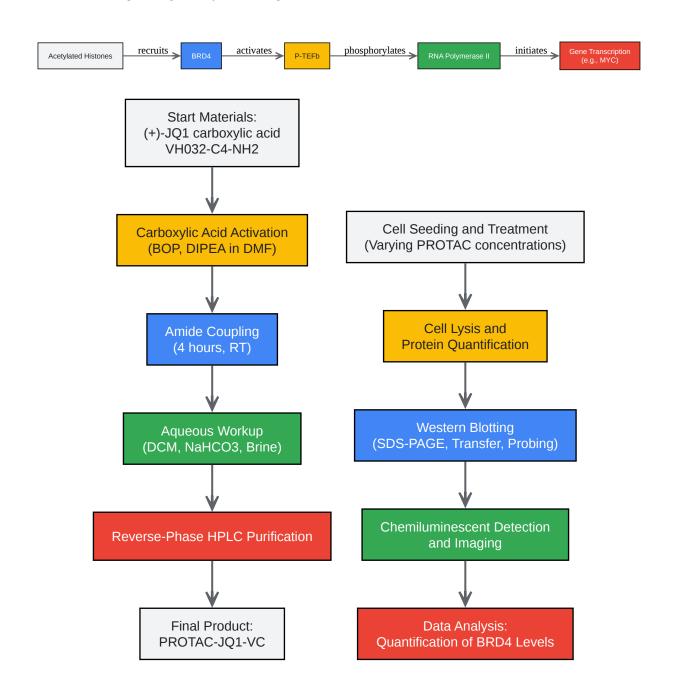
This application note provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, using the pre-synthesized VHL E3 ligase ligand-linker conjugate, VH032-C4-NH2. The use of this building block streamlines the synthetic process, making it more efficient for researchers. We will detail the chemical synthesis, purification, and characterization of the final PROTAC, as well as the biological evaluation of its ability to induce BRD4 degradation.

Signaling Pathway: BRD4 in Transcriptional Regulation

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader. It binds to acetylated lysine residues on histones, recruiting



transcriptional machinery to specific gene promoters and enhancers, thereby activating the transcription of target genes, including the oncogene MYC. Dysregulation of BRD4 activity is implicated in various cancers, making it an attractive therapeutic target. The PROTAC synthesized in this protocol is designed to induce the degradation of BRD4, thereby inhibiting its downstream signaling and promoting anti-cancer effects.



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References

- 1. researchgate.net [researchgate.net]
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